
Ethyl oxo(trimethylsilyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl oxo(trimethylsilyl)acetate is an organic compound with the molecular formula C7H14O3Si. It is a derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the formation of various esters and as a reagent in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl oxo(trimethylsilyl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an S_N2 mechanism, where the trimethylsilyl group replaces the hydrogen atom of the hydroxyl group in ethyl acetate.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl oxo(trimethylsilyl)acetate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aromatic aldehydes in the presence of a base catalyst to yield β-trimethylsiloxycarboxylates.
Substitution Reactions: It can react with dilute hydrochloric acid, dilute alkali, anhydrous HCl, anhydrous bromine, and absolute ethanol.
Common Reagents and Conditions
Base Catalysts: Used in condensation reactions with aromatic aldehydes.
Acids and Alkalis: Used in substitution reactions to modify the compound.
Major Products Formed
β-Trimethylsiloxycarboxylates: Formed from condensation reactions with aromatic aldehydes.
Various Substituted Esters: Formed from substitution reactions with acids and alkalis.
Aplicaciones Científicas De Investigación
Ethyl oxo(trimethylsilyl)acetate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including ethyl-2,2-dibromo-2-(trimethylsilyl)acetate.
Silylation Agent: Employed to silylate enolizable aldehydes and ketones, enhancing their stability and reactivity.
Pharmaceuticals: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of ethyl oxo(trimethylsilyl)acetate involves the formation of a trimethylsilyl ether, which protects the hydroxyl group during chemical reactions. This protection allows for selective reactions at other functional groups without interference from the hydroxyl group. The trimethylsilyl group can be removed under mild acidic or basic conditions, regenerating the original hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (trimethylsilyl)acetate: Similar in structure but lacks the oxo group.
Trimethylsilyl Chloride: Used as a reagent in the synthesis of trimethylsilyl derivatives.
Ethyl Acetate: A simpler ester without the trimethylsilyl group.
Uniqueness
Ethyl oxo(trimethylsilyl)acetate is unique due to the presence of both the oxo and trimethylsilyl groups, which confer distinct reactivity and stability properties. This makes it particularly useful in selective organic synthesis and as a protective group for hydroxyl functionalities.
Propiedades
Número CAS |
71419-94-8 |
|---|---|
Fórmula molecular |
C7H14O3Si |
Peso molecular |
174.27 g/mol |
Nombre IUPAC |
ethyl 2-oxo-2-trimethylsilylacetate |
InChI |
InChI=1S/C7H14O3Si/c1-5-10-6(8)7(9)11(2,3)4/h5H2,1-4H3 |
Clave InChI |
IGAZPADYPICPKS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


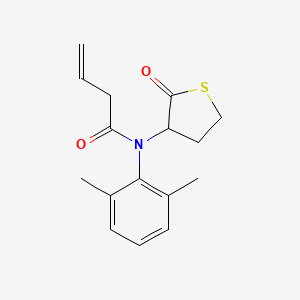
![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)

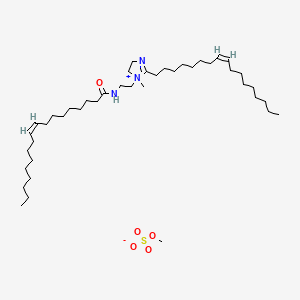
![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)
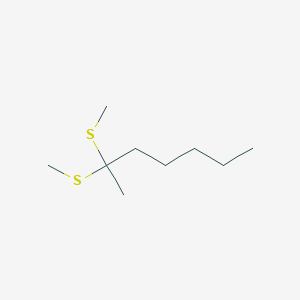

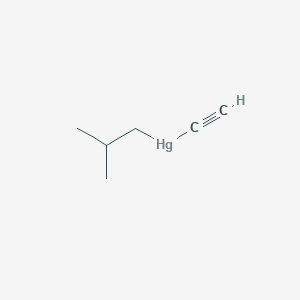
![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
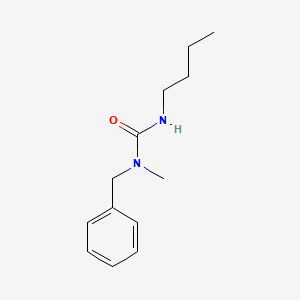

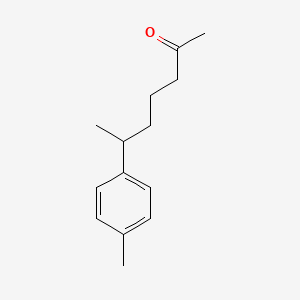
![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)
![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)
